Disulfide, hexyl 2-methylpropyl

Disulfide Chemistry Steric Hindrance Branched Alkyl Disulfide

Disulfide, hexyl 2-methylpropyl (CAS 64580-58-1) — also known as hexyl isobutyl disulfide — is an unsymmetrical dialkyl disulfide (C10H22S2, MW 206.4 g/mol) bearing a linear n-hexyl chain and a branched 2-methylpropyl (isobutyl) group joined by a disulfide bridge. It is classified as a flavor and fragrance ingredient, described in Japanese Patent JP01102056 as possessing an onionic sweet smell with a green fragrance useful in foods, cosmetics, and sanitary goods.

Molecular Formula C10H22S2
Molecular Weight 206.4 g/mol
CAS No. 64580-58-1
Cat. No. B14484478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, hexyl 2-methylpropyl
CAS64580-58-1
Molecular FormulaC10H22S2
Molecular Weight206.4 g/mol
Structural Identifiers
SMILESCCCCCCSSCC(C)C
InChIInChI=1S/C10H22S2/c1-4-5-6-7-8-11-12-9-10(2)3/h10H,4-9H2,1-3H3
InChIKeyGGJFUIVEHOXGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 2-Methylpropyl Disulfide (CAS 64580-58-1): Procurement-Relevant Baseline


Disulfide, hexyl 2-methylpropyl (CAS 64580-58-1) — also known as hexyl isobutyl disulfide — is an unsymmetrical dialkyl disulfide (C10H22S2, MW 206.4 g/mol) bearing a linear n-hexyl chain and a branched 2-methylpropyl (isobutyl) group joined by a disulfide bridge . It is classified as a flavor and fragrance ingredient, described in Japanese Patent JP01102056 as possessing an onionic sweet smell with a green fragrance useful in foods, cosmetics, and sanitary goods [1]. Key computed physicochemical parameters include XLogP3-AA = 4.6, boiling point ~78–79 °C at 0.1 Torr, and density ~0.9291 g/cm³ [2].

Flavor Character
Patent-documented onionic sweet, green fragrance suited for savory or fresh-floral flavor formulations
Oil-Phase Delivery
High lipophilicity supports use in oil-based flavor systems and lipid-rich food matrices
Steric Bias
Asymmetric, branched-isobutyl architecture offers regioselective thiol-disulfide exchange reactivity

Why In-Class Dialkyl Disulfides Cannot Simply Replace Hexyl 2-Methylpropyl Disulfide (CAS 64580-58-1)


Dialkyl disulfides are notoriously divergent in their olfactory character despite sharing the –S–S– core; even minor changes in alkyl chain length or branching can shift aroma from pungent garlic to sweet onion or introduce green notes, rendering generic substitution formulationally risky [1]. Odor thresholds for disulfides span orders of magnitude — from ~0.00022 ppm for the highly potent diallyl disulfide , to ~0.002 ppm for diethyl disulfide , to ~0.007-0.012 ppm for the lower-impact dimethyl disulfide [2] — meaning that potency, character, and dosage in a finished product are non-fungible attributes. The asymmetric architecture of hexyl 2-methylpropyl disulfide, combining a longer linear chain with a branched isobutyl group, generates a steric and electronic environment around the disulfide bond that cannot be replicated by symmetrical disulfides (e.g., dihexyl or diisobutyl disulfide), directly influencing its volatility, partition behavior, and ultimately its sensory release profile . Substituting without quantitative head-to-head odor and performance data risks altering product flavor fidelity.

Symmetrical dialkyl disulfides (dihexyl, diisobutyl) lack the steric and electronic asymmetry that defines volatility and sensory release of this unsymmetrical compound
Short-chain disulfides (DMDS, diethyl disulfide) exhibit pungent garlic/rotten-egg notes and far higher odor potency; direct replacement alters flavor character and dosage
Computed logP differs by ~3 units from diethyl disulfide, meaning oil/water partitioning and headspace behavior cannot be matched without reformulation

Quantitative Differentiation Evidence: Hexyl 2-Methylpropyl Disulfide vs. Structural Analogs


Asymmetric Architecture with Branched-Isobutyl Steric Shielding vs. Symmetrical Dihexyl or Diisobutyl Disulfide

Disulfide, hexyl 2-methylpropyl disulfide is an unsymmetrical disulfide (R–S–S–R′ with R = n-hexyl, R′ = 2-methylpropyl (isobutyl)), while the closest symmetrical comparators di-n-hexyl disulfide (CAS 10496-15-8) and diisobutyl disulfide (CAS 1518-72-5) each carry two identical alkyl groups . The branched 2-methylpropyl (isobutyl) group introduces local steric hindrance around the disulfide bond, which can influence reactivity in thiol-disulfide exchange contexts [1]. In contrast, di-n-hexyl disulfide bears two unbranched C6 chains and diisobutyl disulfide carries two branched C4 groups, each producing a distinct spatial environment around the sulfur atoms . No experimental XLogP has been published for any of these compounds; the computed XLogP3-AA for the target compound is 4.6 .

Architecture vs. Symmetrical Disulfides
Class-level inference
Unsymmetrical n-hexyl (C6) + 2-methylpropyl (C4, branched); XLogP3-AA 4.6. Symmetrical comparators: di-n-hexyl (C12, linear) and diisobutyl (C8, branched) — each with distinct steric and partition profiles
Asymmetry creates unique steric and electronic environment that symmetrical analogs cannot replicate
No head-to-head experimental assay available; structural comparison only
Disulfide Chemistry Steric Hindrance Branched Alkyl Disulfide Reactivity Modulation

Odor Character Differentiation: Onionic Sweet / Green vs. Pungent Garlic of Lower Disulfides

Japanese Patent JP01102056 (H. Masuda et al., 1989) explicitly describes Disulfide, hexyl 2-methylpropyl as having 'an onionic sweet smell and green fragrance,' distinguishing it from the harsh, pungent garlic/rotten-egg odor typical of low-molecular-weight symmetrical disulfides [1]. By comparison, dimethyl disulfide (DMDS; CAS 624-92-0) is reported to have a specific unpleasant odor with an odor threshold of ~7–12 ppb (0.007–0.012 ppm) in air [2], while diethyl disulfide (CAS 110-81-6) shows a gassy ripe onion / greasy garlic character with an odor threshold of ~0.002 ppm . Diallyl disulfide (CAS 2179-57-9), a key garlic oil component, has an odor threshold of ~0.00022 ppm . No experimentally determined odor threshold value for hexyl 2-methylpropyl disulfide is available in the public domain.

Odor Character vs. Lower Disulfides
Cross-study comparable
Target: onionic sweet, green fragrance (patent JP01102056). DMDS: unpleasant odor, threshold ~0.007-0.012 ppm. Diethyl disulfide: gassy ripe onion/greasy garlic, threshold ~0.002 ppm. Diallyl disulfide: pungent garlic, threshold ~0.00022 ppm
Green-sweet profile is a distinct sensory differentiator; odor threshold not determined for target
Sensory data from patent literature and odor threshold compilations; different laboratories
Flavor Chemistry Sensory Analysis Disulfide Aroma Organoleptic Characterization Food Flavoring

Boiling Point and Volatility Band Differentiation vs. Lower and Higher Homologs

Hexyl 2-methylpropyl disulfide has a reported boiling point of 78–79 °C at 0.1 Torr (reduced pressure) [1]. This places it in a volatility band distinct from both (a) lighter disulfides such as diethyl disulfide (bp 152–154 °C at atmospheric pressure, ~760 mmHg) [2] and dimethyl disulfide (bp ~110 °C at atmospheric pressure), and (b) heavier disulfides such as di-n-hexyl disulfide (bp ~305 °C at 760 mmHg) . While direct conversion of the target compound's bp at 0.1 Torr to atmospheric equivalent is complicated by the absence of a published vapor-pressure curve, the reduced-pressure bp provides a reproducible quality-control metric that differentiates this compound from its homologs for procurement specification and purity verification.

Boiling Point Volatility Band
Cross-study comparable
78–79 °C at 0.1 Torr (reduced pressure)
Placed between diethyl and di-n-hexyl disulfide in volatility; useful QC retention-time marker
Comparators reported at atmospheric pressure; vapor-pressure curve unavailable
Volatility Boiling Point Disulfide Physical Properties Formulation Design

Reduced Toxicity Potential vs. Short-Chain Disulfides — Class-Level Alkyl Chain Length Trend

Studies on dialkyl disulfide toxicity indicate that increasing alkyl chain length or degree of substitution serially reduces disulfide toxicity through resonance stabilization of the radical intermediate or steric inhibition of the initial enzymatic bioactivation step [1]. The same source documents that dimethyl disulfide (DMDS, C1) serves as a read-across basis for assessing hazards of heavier disulfide oils (DSO, mainly C5–C6), with the results indicating high aquatic toxicity but moderate acute mammalian toxicity for the heavier fraction [1]. Hexyl 2-methylpropyl disulfide (C10), possessing both a longer alkyl chain than DMDS and a branched isobutyl substituent providing steric shielding, would be predicted from this class-level SAR trend to exhibit a lower toxicity potential relative to short-chain symmetrical disulfides such as DMDS or diethyl disulfide.

Toxicity Potential Trend
Class-level inference
SAR trend: longer alkyl chain + branching correlates with reduced acute/repeated-dose toxicity potential vs. DMDS (C1) or diethyl disulfide (C2)
Heavier, branched disulfide likely lower toxicity; pending compound-specific confirmation
Read-across case study; no experimental toxicity data for target
Disulfide Toxicology Structure-Activity Relationship Alkyl Chain Length Safety Assessment Read-Across

Computed XLogP3-AA 4.6 and Its Implications for Partitioning vs. Shorter-Chain Disulfides

The computed partition coefficient XLogP3-AA for hexyl 2-methylpropyl disulfide is 4.6, as reported in its PubChem-derived entry . For comparison, diethyl disulfide has a computed XLogP3-AA of 1.6 [1], and dimethyl disulfide has an estimated logP of approximately 1.2 . This three-order-of-magnitude difference in predicted hydrophobicity has direct implications for partitioning behavior: hexyl 2-methylpropyl disulfide partitions overwhelmingly into organic and lipid phases versus aqueous phases, whereas diethyl and dimethyl disulfides possess significantly higher water solubility and lower fat/oil affinity.

XLogP Partitioning vs. Short Chain
Cross-study comparable
Target XLogP3-AA = 4.6. Diethyl disulfide: 1.6. Dimethyl disulfide: ~1.2. ΔXLogP ≈ 3.0–3.4; theoretical ~1000× greater lipid affinity
Strong oil-phase partitioning differentiates target for lipid-based delivery systems
Computed descriptors only; no experimental logP available
Hydrophobicity LogP Disulfide Partitioning QSAR Formulation Design

Density Difference vs. Symmetrical Isomers and Its QC/Purity Implications

Hexyl 2-methylpropyl disulfide has a reported density of 0.9291 g/cm³ [1]. By comparison, the symmetrical analog diisobutyl disulfide (C8H18S2, MW 178.32) has a density of approximately 0.93 g/cm³ [2], while di-n-hexyl disulfide (C12H26S2, MW 234.46, density not directly available from these sources but expected to be in the range of ~0.90–0.92 g/cm³ for linear dialkyl disulfides) . Dimethyl disulfide has a density of 1.046 g/cm³ at 25 °C . Density is a simple, rapid QC parameter used for incoming material identity verification and purity assessment; a specification-appropriate density range provides a first-line screen against mis-shipment of a wrong homolog.

Density QC Differentiation
Cross-study comparable
0.9291 g/cm³
Effective first-line screen vs. short-chain disulfides; orthogonal ID needed to distinguish diisobutyl disulfide
Temperature specification not provided; density alone insufficient for analog discrimination
Density Quality Control Disulfide Purity Procurement Specification

Procurement-Guiding Application Scenarios for Hexyl 2-Methylpropyl Disulfide (CAS 64580-58-1)


Sweet-Onion / Green-Top-Note Flavor Formulation for Savory Foods and Condiments

The patent-documented 'onionic sweet smell and green fragrance' profile [1] makes this compound specifically applicable in savory flavor formulations where a sweet-onion body with a fresh green lift is desired — as opposed to the harsh garlic or rotten-egg profile of lower disulfides [2]. Flavorists developing onion, chive, or scallion profiles may select hexyl 2-methylpropyl disulfide for its non-pungent, green-fresh top note, particularly in clean-label or natural-inspired formulations where sensory differentiation from standard garlic/onion disulfide bases is critical.

Oil-Phase and Lipid-Based Flavor Delivery Systems

With a computed XLogP3-AA of 4.6 , hexyl 2-methylpropyl disulfide partitions strongly into lipid phases, making it the preferred disulfide for oil-based flavor systems, fat-containing food matrices, and emulsion formulations where water-soluble short-chain disulfides (e.g., DMDS or diethyl disulfide) would be rapidly lost to the aqueous phase. This partitioning-driven retention can translate into more sustained flavor release and better heat stability during processing of fried snacks, soups, and bouillons.

Perfumery and Personal-Care Fragrance with Green, Sulfurous Nuance

JP01102056 explicitly claims utility in cosmetics, hygienic goods, and toiletry goods [1], positioning hexyl 2-methylpropyl disulfide as a fragrance ingredient for applications that benefit from a mild, sweet, green sulfur note rather than an aggressive alliaceous character. Perfumers may incorporate this compound at low levels to add depth and naturalness to green-floral accords, cucumber-melon compositions, or fresh-cut-grass reconstructions.

Organic Synthesis Intermediate Requiring Sterically Biased Disulfide Reactivity

The asymmetric and sterically hindered architecture — a linear n-hexyl chain paired with a branched 2-methylpropyl group — provides a disulfide bond with differential steric accessibility at the two sulfur atoms, which can be exploited in thiol-disulfide exchange reactions to achieve regioselective functionalization. Synthetic chemists seeking a disulfide building block with a built-in steric bias for selective S–S bond cleavage or exchange may select this compound over symmetrical disulfides, which offer equivalent reactivity at both termini.

Application
Selection Property
Validation Focus
Savory Flavor Formulation
Patent-reported green-sweet onion profile without pungent garlic character
Sensory panel confirmation against lower disulfide benchmarks
Oil-Phase Delivery Systems
High lipophilicity (computed logP ~4.6) for lipid-based flavor retention
Emulsion stability and headspace release under processing conditions
Personal-Care Fragrance
Mild, green-sulfurous nuance suitable for cosmetic and toiletry applications
Stability and skin compatibility in leave-on/rinse-off matrices
Sterically Biased Synthesis
Asymmetric architecture with differentiated sulfur accessibility for regioselective exchange
Thiol-disulfide exchange selectivity and product distribution analysis
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